

1-(2-Aminophenyl)ethanol CAS number 10517-50-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819

[Get Quote](#)

An In-Depth Technical Guide to **1-(2-Aminophenyl)ethanol** (CAS 10517-50-7)

Abstract and Scope

This technical guide provides a comprehensive overview of **1-(2-Aminophenyl)ethanol**, CAS number 10517-50-7, a versatile bifunctional molecule of significant interest in chemical synthesis. Possessing a primary aromatic amine, a secondary alcohol, and a benzene ring, this compound serves as a valuable building block in the development of pharmaceuticals, dyes, and fine chemicals.^[1] This document, intended for researchers, chemists, and professionals in drug development, consolidates critical data on its chemical and physical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it outlines key applications and provides essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

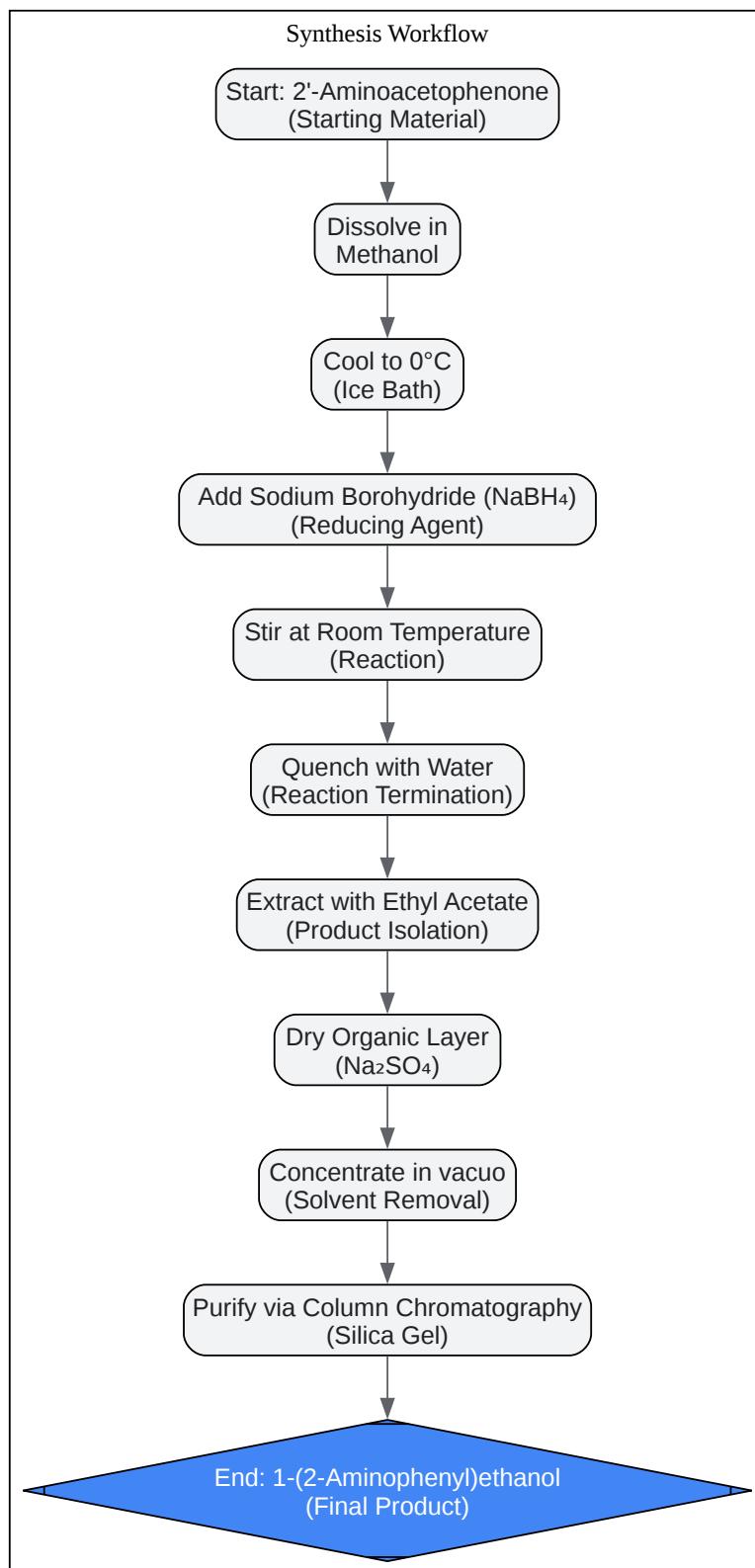
The unique arrangement of functional groups in **1-(2-Aminophenyl)ethanol** dictates its physical properties and chemical reactivity. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) contributes to its physical state and solubility.^[1] ^[2]

Identifiers and Molecular Structure

The fundamental identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	10517-50-7	[2]
IUPAC Name	1-(2-aminophenyl)ethanol	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1] [2]
Molecular Weight	137.18 g/mol	[1]
Canonical SMILES	CC(C1=CC=CC=C1N)O	[1]
InChI Key	WBIYLDMSLIXZJK-UHFFFAOYSA-N	[1]

Physicochemical Data


The physicochemical properties are crucial for planning reactions, purifications, and for understanding the compound's behavior in various systems.

Property	Value	Source
Physical State	Solid at room temperature	[1] [2]
Melting Point	48-50 °C	[2]
Boiling Point	281.5 °C at 760 mmHg	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	1	[2]
XLogP3	1.3	[2]
Solubility	Soluble in polar organic solvents like methanol and ethanol. Limited solubility in water.	[1]

Synthesis and Chemical Reactivity

1-(2-Aminophenyl)ethanol's reactivity is dominated by its amine and alcohol functionalities. The primary amine is basic and nucleophilic, readily participating in acid-base reactions to form salts and condensation reactions with carbonyl compounds to yield imines.^[1] The secondary alcohol can be oxidized to the corresponding ketone, 2'-aminoacetophenone, or participate in esterification and etherification reactions.

A prevalent and reliable method for synthesizing **1-(2-aminophenyl)ethanol** is the selective reduction of the ketone group of 2'-aminoacetophenone. This transformation is a cornerstone of organic synthesis, valued for its high yield and selectivity.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(2-Aminophenyl)ethanol**.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 2'-aminoacetophenone using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic amine group.

Materials:

- 2'-Aminoacetophenone
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) in anhydrous methanol (50 mL).
- Reduction: Cool the solution to 0 °C using an ice bath. While stirring, add sodium borohydride (15 mmol) portion-wise over 15 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and prevents runaway temperatures.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup:** Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Trustworthiness Note: This washing sequence removes residual acid and water, ensuring the purity of the crude product.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield **1-(2-aminophenyl)ethanol** as a solid.

Spectroscopic and Analytical Characterization

The identity and purity of **1-(2-Aminophenyl)ethanol** are confirmed using a combination of spectroscopic and chromatographic techniques.

Interpreted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The broad O-H stretch and the characteristic N-H stretches are primary diagnostic peaks.

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
3500 - 3200	O-H Stretch (Alcohol)	Broad absorption, indicative of hydrogen bonding.
3400 - 3300	N-H Stretch (Primary Amine)	Two distinct sharp peaks are expected for the symmetric and asymmetric stretches. ^[3]
3100 - 3000	C-H Stretch (Aromatic)	Absorption peaks above 3000 cm ⁻¹ are characteristic of C-H bonds on an aromatic ring. ^[3]
2980 - 2850	C-H Stretch (Aliphatic)	Associated with the methyl and methine C-H bonds.
1620 - 1580	N-H Bend (Primary Amine)	Scissoring vibration of the amine group.
1500 - 1400	C=C Stretch (Aromatic)	Multiple bands indicating the presence of the benzene ring.
1100 - 1000	C-O Stretch (Secondary Alcohol)	Strong absorption confirming the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl group (CH₃), a quartet for the methine proton (CH-OH), multiplets in the aromatic region for the phenyl protons, and broad singlets for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and four distinct signals for the aromatic carbons due to the ortho-substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and

the loss of water ($[M-18]^+$). The base peak is often the result of alpha-cleavage, leading to a fragment corresponding to $[C_7H_8N]^+$ at $m/z = 106$.

Protocol: HPLC-UV Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds like **1-(2-aminophenyl)ethanol**.^[4]

Caption: General workflow for purity analysis by HPLC-UV.

Methodology:

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).^[4]
- Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier improves peak shape and ensures the amine is protonated for consistent retention.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 254 nm
 - Column Temperature: 30 °C
 - Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.
- Analysis: Inject 10 μ L of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Applications and Research Interest

1-(2-Aminophenyl)ethanol is a key intermediate in several industrial and research domains.

- Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[\[1\]](#) Its structure is a component of more complex molecules with potential therapeutic value.
- Dyes and Pigments: The aromatic amine group makes it a suitable starting material for producing azo dyes and other pigments.[\[1\]](#)
- Agrochemicals and Fine Chemicals: It is utilized in the production of specialized agrochemicals and other fine chemicals where its specific substitution pattern is required.[\[1\]](#) [\[5\]](#)
- Potential Biological Activities: Research has indicated that derivatives of this compound may exhibit antimicrobial, neuroprotective, and analgesic properties, making it a target for further investigation in medicinal chemistry.[\[1\]](#)

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Classification

Hazard Class	Hazard Statement	Pictogram	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	Exclamation Mark	[6]
Skin Irritation	H315: Causes skin irritation	Exclamation Mark	
Eye Irritation	H319: Causes serious eye irritation	Exclamation Mark	
STOT - Single Exposure	H335: May cause respiratory irritation	Exclamation Mark	

Handling and Personal Protective Equipment (PPE)

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Avoid breathing dust.[7]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
- Wash hands thoroughly after handling.[7]
- In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[7]

Storage and Stability

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
- Keep in a dark place, as some aromatic amines can be light-sensitive.
- Recommended storage temperature is between 2-8 °C.[2][8]

Conclusion

1-(2-Aminophenyl)ethanol (CAS 10517-50-7) is a fundamentally important chemical intermediate with a well-defined property profile. Its bifunctional nature allows for diverse chemical transformations, making it a valuable precursor in the pharmaceutical, dye, and fine chemical industries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(2-Aminophenyl)ethanol | 10517-50-7 [smolecule.com]

- 2. aablocks.com [aablocks.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalkland.com [chemicalkland.com]
- 6. 10517-50-7 | 1-(2-Aminophenyl)ethanol | Aryls | Ambeed.com [ambeed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 001chemical.com [001chemical.com]
- To cite this document: BenchChem. [1-(2-Aminophenyl)ethanol CAS number 10517-50-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7881819#1-2-aminophenyl-ethanol-cas-number-10517-50-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com